Cas no 62024-36-6 (methyl 5-chloro-4-oxopentanoate)
methyl 5-chloro-4-oxopentanoate Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, 5-chloro-4-oxo-, methyl ester
- EN300-187344
- AKOS006383198
- 62024-36-6
- SCHEMBL2221101
- CS-0237825
- methyl 5-chloro-4-oxopentanoate
- 5-chlorolevulinic acid methyl ester
- methyl5-chloro-4-oxopentanoate
- LLGRXDHFGMSZNB-UHFFFAOYSA-N
-
- Inchi: 1S/C6H9ClO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3
- InChI Key: LLGRXDHFGMSZNB-UHFFFAOYSA-N
- SMILES: ClCC(CCC(=O)OC)=O
Computed Properties
- Exact Mass: 164.02407
- Monoisotopic Mass: 164.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
methyl 5-chloro-4-oxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B498263-10mg |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498263-50mg |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B498263-100mg |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-187344-1.0g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-187344-0.05g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 0.05g |
$182.0 | 2023-09-18 | |
| Enamine | EN300-187344-0.1g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 0.1g |
$272.0 | 2023-09-18 | |
| Enamine | EN300-187344-0.25g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 0.25g |
$389.0 | 2023-09-18 | |
| Enamine | EN300-187344-0.5g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 0.5g |
$613.0 | 2023-09-18 | |
| Enamine | EN300-187344-1g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 1g |
$785.0 | 2023-09-18 | |
| Enamine | EN300-187344-2.5g |
methyl 5-chloro-4-oxopentanoate |
62024-36-6 | 95% | 2.5g |
$1539.0 | 2023-09-18 |
methyl 5-chloro-4-oxopentanoate Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on methyl 5-chloro-4-oxopentanoate
Methyl 5-Chloro-4-Oxopentanoate (CAS No. 62024-36-6): A Comprehensive Overview
Methyl 5-chloro-4-oxopentanoate, also known by its CAS number 62024-36-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound, which belongs to the class of esters, has garnered attention due to its unique structural properties and potential uses in synthetic chemistry, pharmaceuticals, and material science. In this article, we delve into the structural characteristics, chemical properties, applications, and recent advancements related to methyl 5-chloro-4-oxopentanoate.
The molecular structure of methyl 5-chloro-4-oxopentanoate is defined by a pentanoate backbone with a chlorine substituent at the fifth position and a ketone group at the fourth position. This arrangement imparts the compound with distinct reactivity and stability. The presence of the chlorine atom introduces electron-withdrawing effects, which can influence the compound's participation in various chemical reactions. Recent studies have highlighted the role of methyl 5-chloro-4-oxopentanoate as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery.
One of the most notable applications of methyl 5-chloro-4-oxopentanoate is its use as a precursor in organic synthesis. Its ability to undergo nucleophilic acyl substitution reactions makes it a valuable building block for constructing complex molecules. For instance, researchers have employed this compound in the synthesis of β-lactam antibiotics, where it serves as an intermediate in forming key structural motifs. The versatility of methyl 5-chloro-4 oxopentanoate lies in its compatibility with both acidic and basic reaction conditions, allowing for a wide range of transformations.
In addition to its role in pharmaceuticals, methyl 5-chloro-4 oxopentanoate has found applications in agrochemicals and specialty chemicals. Its ability to act as an electrophilic partner in various coupling reactions has made it indispensable in the synthesis of herbicides and insecticides. Recent advancements in green chemistry have also explored the use of this compound in environmentally friendly synthetic pathways, emphasizing its potential for sustainable chemical production.
The physical properties of methyl 5-chloro oxypentanoate are equally important for its practical applications. With a molecular weight of approximately 188 g/mol and a melting point around -18°C, this compound exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its stability under standard storage conditions further enhances its utility as a reagent in laboratory settings.
From a safety standpoint, methyl 5-chloro oxypentanoate is classified as a non-hazardous substance under normal handling conditions. However, precautions should be taken to avoid prolonged exposure to strong oxidizing agents or extreme temperatures, which may lead to decomposition or unwanted side reactions.
In conclusion, methyl 5 chloro oxypentanoate (CAS No. 6202436) stands out as a pivotal compound in modern organic chemistry due to its structural versatility and diverse applications. As research continues to uncover new avenues for its use, this compound is expected to play an even more significant role in advancing chemical innovation across multiple industries.
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